

4,4-Difluoropiperidine: A Technical Guide for Drug Discovery and Development

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Compound of Interest

Compound Name: 4,4-Difluoropiperidine

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An In-depth Review of the Synthesis, Physicochemical Properties, and Applications of a Key Fluorinated Building Block in Medicinal Chemistry.

Introduction

4,4-Difluoropiperidine is a fluorinated heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and drug discovery. The introduction of the gem-difluoro group at the 4-position of the piperidine ring imparts unique physicochemical properties that can enhance the pharmacological profile of drug candidates. This technical guide provides a comprehensive overview of **4,4-difluoropiperidine**, including its synthesis, key properties, and its application in the development of therapeutics targeting various receptors.

Physicochemical and Spectroscopic Data

The gem-difluoro substitution on the piperidine ring significantly influences its electronic and conformational properties. Below is a summary of the available physicochemical and spectroscopic data for **4,4-difluoropiperidine** and its hydrochloride salt.

Property	4,4-Difluoropiperidine	4,4-Difluoropiperidine Hydrochloride
Molecular Formula	C ₅ H ₉ F ₂ N	C ₅ H ₉ F ₂ N·HCl
Molecular Weight	121.13 g/mol [1]	157.59 g/mol [2]
CAS Number	21987-29-1[1]	144230-52-4[2]
Appearance	Oil	White to light yellow crystalline solid
Boiling Point	34°C @ 12 mmHg[3][4]	Not available
Melting Point	Not available	173-177 °C
Density	1.08 ± 0.1 g/cm ³ (Predicted)[3][4]	Not available
pKa	8.20 ± 0.10 (Predicted)[1][3][4]	Not available
Solubility	Slightly soluble in Chloroform, DMSO, Methanol[3][4]	Highly soluble in water and other polar solvents.
Storage Conditions	2-8°C under inert gas (Nitrogen or Argon)[3][4]	Refrigerated (0-10°C)

Synthesis of 4,4-Difluoropiperidine Hydrochloride

A common and efficient method for the synthesis of **4,4-difluoropiperidine** hydrochloride involves the deoxofluorination of N-Boc-4-piperidone followed by deprotection and salt formation. The use of modern fluorinating reagents such as trifluoro sulphenyl morpholine has improved safety and yield compared to older methods using DAST or SF₄/HF.[5]

Experimental Protocol: One-Pot Synthesis from N-Boc-4-piperidone

This protocol is based on the method described in patent CN111116456B.[5]

Materials:

- N-Boc-4-piperidone
- Trifluoro sulphenyl morpholine
- Dichloromethane (DCM)
- Hydrogen chloride (HCl) solution (e.g., 4M in 1,4-dioxane)
- Ethyl acetate
- Acetone

Procedure:

- **Reaction Setup:** In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve N-Boc-4-piperidone in dichloromethane. Maintain the temperature at 25-28°C.
- **Cooling:** Cool the reaction mixture to 15-20°C using an ice-water bath and purge the system with argon.
- **Fluorination:** Slowly add trifluoro sulphenyl morpholine dropwise to the reaction mixture over a period of approximately 4 hours, ensuring the temperature is maintained between 10-30°C.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS until the starting material is consumed.
- **Deprotection and Salt Formation:** To the same reaction vessel, carefully add a solution of hydrogen chloride (e.g., 4M in 1,4-dioxane). Stir the mixture at room temperature.
- **Precipitation:** Add ethyl acetate to the reaction mixture to precipitate the product.
- **Isolation and Purification:** Filter the precipitate, wash with ethyl acetate, and then slurry with acetone to afford **4,4-difluoropiperidine** hydrochloride as a solid. The product can be dried under vacuum.

Applications in Drug Discovery

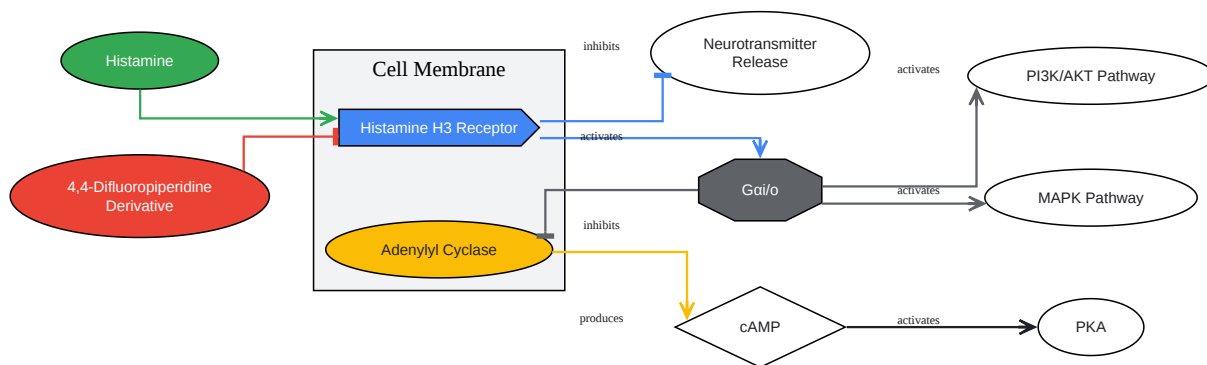
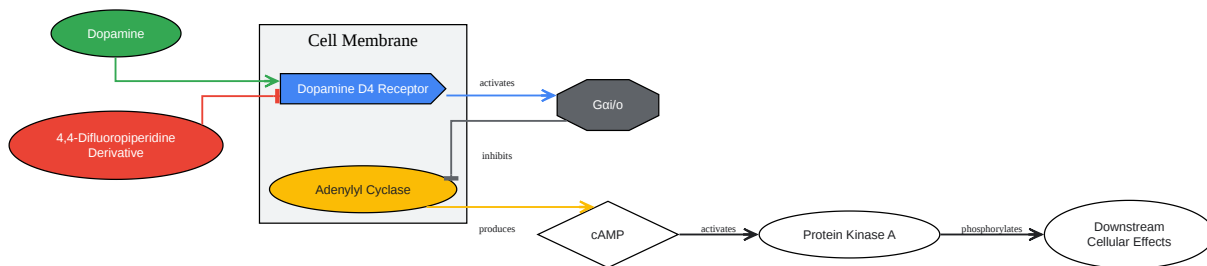
4,4-Difluoropiperidine is a valuable building block for the synthesis of a variety of pharmacologically active compounds. The gem-difluoro group can modulate the pKa of the piperidine nitrogen, improve metabolic stability, and enhance binding affinity to biological targets.

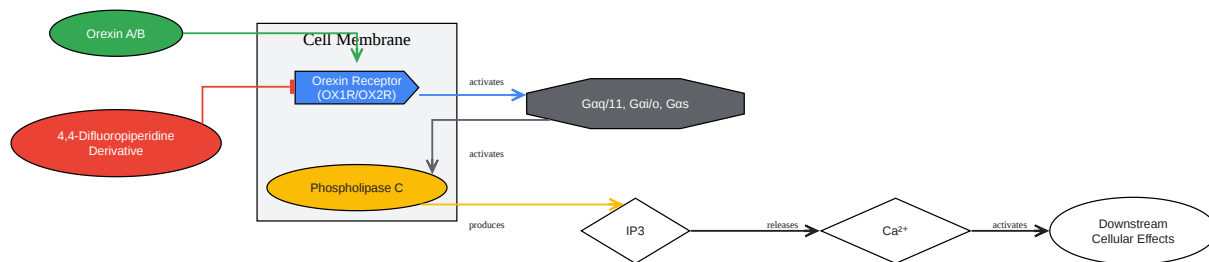
Dopamine D4 Receptor Antagonists

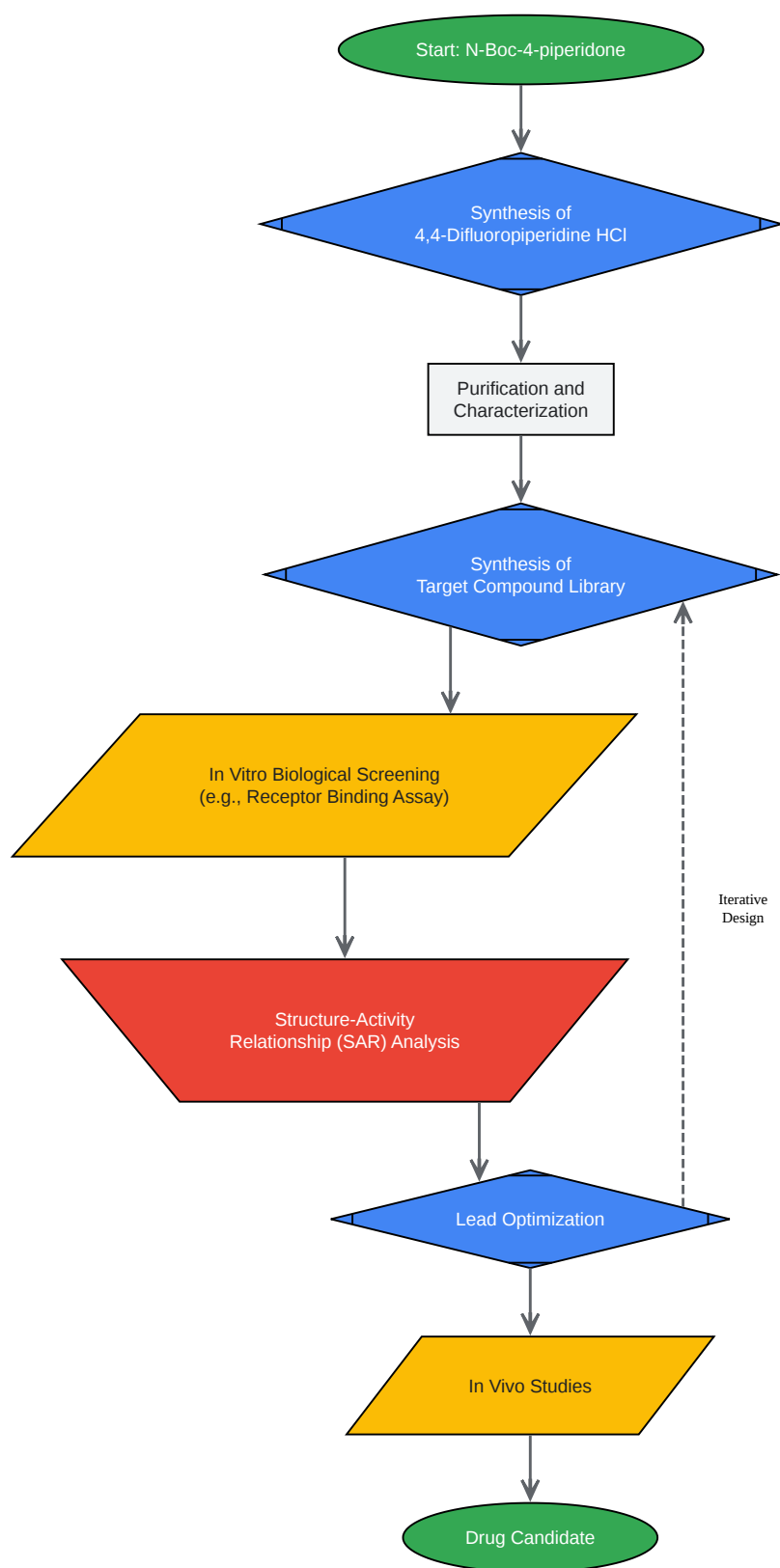
Derivatives of **4,4-difluoropiperidine** have been investigated as potent and selective dopamine D4 receptor antagonists.^{[6][7][8]} These compounds have potential applications in the treatment of neuropsychiatric disorders such as schizophrenia and L-DOPA-induced dyskinesias in Parkinson's disease.^{[7][9]}

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gai/o proteins.^[10] Activation of the D4 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.^[10] D4 receptor signaling can also involve other pathways, including the modulation of ion channels and the activation of the MAPK pathway.^[10]







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